molecular formula C12H20N4O4 B6201158 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid CAS No. 2694727-61-0

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid

Cat. No.: B6201158
CAS No.: 2694727-61-0
M. Wt: 284.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is a synthetic compound featuring a 1,2,3-triazole ring. This compound is noteworthy in medicinal chemistry for its diverse range of applications, particularly in the development of pharmaceuticals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process:

  • Formation of the triazole ring: : The reaction generally starts with an alkyne and an azide undergoing a cycloaddition reaction (Huisgen 1,3-dipolar cycloaddition) to form the triazole ring.

  • Boc Protection: : The amino group is protected using tert-butoxycarbonyl (Boc) protection to avoid side reactions.

  • Coupling Reaction: : The protected amino triazole is then coupled with the appropriate methylpropanoic acid derivative.

Industrial Production Methods: In an industrial setting, the production is scaled up with optimizations for yield and purity. Catalysts and solvents are selected to enhance the efficiency of each reaction step while minimizing waste and cost.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino groups.

  • Reduction: : Reduction reactions may target the triazole ring or any carbonyl groups present.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include peroxides and molecular oxygen.

  • Reduction: : Reducing agents like hydrogen gas in the presence of a palladium catalyst (hydrogenation) or lithium aluminum hydride.

  • Substitution: : Halogenating agents or nucleophiles under mild acidic or basic conditions.

Major Products

  • Oxidation: : Formation of N-oxides.

  • Reduction: : Formation of hydrogenated triazoles.

  • Substitution: : Introduction of various alkyl or aryl groups on the triazole ring.

Scientific Research Applications

Chemistry

  • Utilized as intermediates in the synthesis of more complex chemical entities.

  • Studied for its reactivity and binding properties.

Biology

  • Incorporated in biological assays as a probe or marker due to its fluorescent properties.

Medicine

  • Used in drug design and development for targeting specific enzymes or receptors.

  • Explored for its potential in cancer treatment and anti-inflammatory therapies.

Industry

  • Applied in the creation of materials with specific mechanical or thermal properties.

  • Used as a building block for polymers and other macromolecules.

Mechanism of Action

The compound's effects are largely driven by its interaction with specific molecular targets:

  • Molecular Targets: : Often targets enzymes or receptors due to its ability to mimic or inhibit natural substrates.

  • Pathways: : Engages in pathways related to cell signaling, enzyme inhibition, or receptor binding, leading to a cascade of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,3-Triazole derivatives

  • Boc-protected amino acids

  • Methylpropanoic acid derivatives

Uniqueness

  • The combination of a triazole ring with Boc-protected amine and methylpropanoic acid distinguishes it from other compounds, offering unique reactivity and application potential.

That's the gist of it! If there's a specific section you want to delve into more deeply, let me know.

Properties

CAS No.

2694727-61-0

Molecular Formula

C12H20N4O4

Molecular Weight

284.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.